molecular formula C12H18Cl3FN2 B2722938 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-03-0

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2722938
CAS No.: 1286274-03-0
M. Wt: 315.64
InChI Key: FJTZEZIHWUZEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H16ClFN2・2HCl . It is primarily used for research and development .


Molecular Structure Analysis

The molecular formula of this compound is C12H16ClFN2・2HCl . The molecular weight is 315.64 . The structure includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Scientific Research Applications

Conformational Analysis and Structural Insights

Research involving compounds with structural similarities to 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has focused on conformational analysis and crystal structure determination. For instance, studies on related compounds have employed NMR analyses, X-ray crystallography, and computational methods to elucidate their conformational preferences and solid-state structures (Ribet et al., 2005). These insights are crucial for understanding the chemical behavior and reactivity of such compounds, impacting their utility in synthetic chemistry and material science.

Reaction Mechanisms and Kinetics

Investigations into the reaction mechanisms and kinetics of compounds structurally related to this compound reveal their potential in synthetic organic chemistry. Studies have explored the interactions between similar compounds and various reactants under different conditions, providing valuable information on their reactivity and the influence of substituents on reaction outcomes (Mancini et al., 2005). Understanding these reaction mechanisms is essential for developing new synthetic routes and optimizing existing ones.

Pharmacological Applications

While direct references to pharmacological studies involving this compound were not found, research on similar compounds highlights the potential for applications in drug development. Compounds with comparable structures have been evaluated for their binding affinities to biological targets, showcasing their relevance in the design and synthesis of novel therapeutics (Oberdorf et al., 2008). Such studies underscore the importance of structural and functional characterization in advancing pharmacological research.

Material Science and Polymer Research

Research on compounds with fluorine and chloro substituents, similar to this compound, extends into material science, particularly in the synthesis of novel polymers and materials with unique properties (Xie et al., 2001). These studies contribute to the development of materials with enhanced performance for various applications, from electronics to coatings.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTZEZIHWUZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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